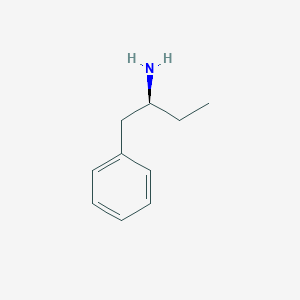

1-Benzyl-(R)-Propylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30543-90-9 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(2S)-1-phenylbutan-2-amine |

InChI |

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m0/s1 |

InChI Key |

IOLQWLOHKZENDW-JTQLQIEISA-N |

SMILES |

CCC(CC1=CC=CC=C1)N |

Isomeric SMILES |

CC[C@@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathway Elucidation

Analysis of Catalytic Cycles in Asymmetric Transformations

While specific catalytic cycles detailing the role of 1-Benzyl-(R)-Propylamine are not extensively documented in the provided literature, its structural similarity to other chiral amines, such as (S)-α-phenylethylamine, allows for well-founded postulations of its function in asymmetric catalysis. Chiral amines are fundamental in creating chiral environments that lead to the preferential formation of one enantiomer of a product.

In a typical catalytic cycle, this compound would likely serve as a chiral auxiliary or a precursor to a chiral ligand. For instance, in reductive amination processes for synthesizing other chiral amines, it could react with a ketone to form a diastereomeric imine intermediate. Subsequent reduction of this imine would be sterically guided by the chiral center of the propylamine (B44156) moiety, leading to an excess of one diastereomer of the product. The chiral auxiliary could then be cleaved and recovered. A patent on the asymmetric synthesis of phenylisopropylamines describes a similar process using (+)- or (-)-α-methylbenzylamine, which forms an imine with a phenylacetone (B166967) derivative. This imine is then reduced, and the chiral auxiliary is removed by hydrogenolysis to yield the optically active product amine google.com. This methodology is directly analogous to how this compound could be employed.

Furthermore, derivatives of chiral amines are used to form chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenation or arylation. mdpi.com These ligands coordinate to a metal center (e.g., Rhodium, Copper), and the resulting chiral complex catalyzes the transformation of a prochiral substrate into a chiral product with high enantioselectivity. mdpi.com

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to understanding the stepwise pathway of a reaction. For reactions involving benzylamines, several types of intermediates have been proposed and characterized.

In the addition of benzylamines to activated alkenes, the reaction in acetonitrile (B52724) is often proposed to proceed in a single step without a discrete intermediate. researchgate.net However, under different conditions or with different substrates, intermediates can be observed. For example, in the reaction of benzylamine (B48309) with CO2 in the presence of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, various adducts, including carbamic acids and carbamate (B1207046) salts, have been identified using ¹H and ¹³C NMR spectroscopy. mdpi.com

In metal-free C-S bond formation reactions, the reaction of anilines with amines and CS₂ is proposed to involve a quinone imine ketal (QIK) intermediate. The existence of this intermediate was established by isolating and reacting it under the optimized conditions to obtain the final product in high yield.

Elucidation of Stereochemical Control Mechanisms

The primary role of this compound in asymmetric synthesis is to control the stereochemical outcome of a reaction. This control is exerted through the formation of diastereomeric transition states, where the inherent chirality of the amine dictates the facial selectivity of the attack on a prochiral center.

The mechanism of stereocontrol can be illustrated by the asymmetric synthesis of phenylisopropylamines. google.com In this process, a chiral amine reacts with a prochiral ketone to form two possible diastereomeric imines. Due to steric interactions, one diastereomer is typically favored. The subsequent hydrogenation step proceeds on the less sterically hindered face of the C=N bond, further enhancing the diastereomeric excess. The final step involves the hydrogenolysis of the N-benzyl bond to release the chiral product and the recoverable chiral auxiliary. google.com The enantiomeric purity of the final product is directly dependent on the purity of the diastereomeric intermediates. google.com

The effectiveness of stereochemical control can be highly dependent on the structure of the chiral auxiliary and the reaction conditions. The choice of the specific enantiomer, (R) or (S), of the chiral amine determines which enantiomer of the product is formed. This principle allows for "dual stereocontrol," where by simply changing the chirality of the catalyst or auxiliary, either enantiomer of the product can be synthesized. researchgate.net

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction mechanisms, including the order of the reaction, the nature of the transition state, and the identity of the rate-determining step. The kinetics of the addition of benzylamines to various activated olefins, such as β-nitrostyrenes, have been investigated. researchgate.net

These reactions are often found to follow second-order kinetics, being first-order with respect to both the benzylamine and the olefin. nih.gov The reaction proceeds through two pathways: an uncatalyzed (k₂) path and a catalyzed (k₃) path, where a second amine molecule acts as a catalyst. researchgate.net

Kinetic isotope effects (kH/kD), determined using deuterated benzylamines (XC₆H₄CH₂ND₂), support a mechanism where the C-N bond formation and proton transfer occur concurrently in a single step. researchgate.net The proposed transition state for the uncatalyzed reaction is a four-membered cyclic structure. researchgate.net For dicarbonyl-activated olefins, the kinetic isotope effects are generally smaller (kH/kD < 2.0), suggesting an insignificant imbalance in the transition state, meaning that bond formation and charge delocalization occur in a synchronized manner.

The table below summarizes kinetic data for the addition of benzylamines to β-nitrostyrenes in acetonitrile at 25.0 °C. researchgate.net

| Substituent (X) in Benzylamine | Substituent (Y) in β-Nitrostyrene | k₂ (dm³ mol⁻¹ s⁻¹) |

| p-OCH₃ | p-CH₃ | 0.49 |

| p-OCH₃ | H | 0.81 |

| p-OCH₃ | p-Cl | 1.45 |

| p-CH₃ | p-CH₃ | 0.35 |

| p-CH₃ | H | 0.58 |

| p-CH₃ | p-Cl | 1.05 |

| H | p-CH₃ | 0.25 |

| H | H | 0.42 |

| H | p-Cl | 0.77 |

| p-Cl | p-CH₃ | 0.16 |

| p-Cl | H | 0.27 |

| p-Cl | p-Cl | 0.50 |

Influence of Solvents, Additives, and Catalytic Systems on Reaction Pathways

The pathway and outcome of reactions involving benzylamines are highly sensitive to the reaction environment, including the choice of solvent, the presence of additives, and the nature of the catalytic system.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically alter the reaction mechanism and product distribution. For instance, the reaction of benzylamine with CO₂ in strongly hydrogen-bonding (protophilic) solvents like DMSO and DMF leads exclusively to the formation of carbamic acid, which is stabilized by the solvent. mdpi.com In contrast, in a less polar solvent like acetonitrile, the reaction can result in the precipitation of benzylammonium benzylcarbamate. mdpi.com In the synthesis of chiral metal-organic frameworks (MOFs), pyrrolidone-based solvents have been shown to interact with the framework walls, influencing the thermal stability of the final structure. rsc.orgnih.gov

Influence of Additives: Additives, particularly bases, can significantly influence reaction pathways. In the aza-Michael addition of benzylamine to acrylates, the base DBU can be used as a catalyst. mdpi.com However, its effect is substrate-dependent; in some cases, solvent-free conditions without DBU provide better yields. mdpi.com In the reaction of benzylamine with CO₂, the stoichiometry of DBU determines the products formed. mdpi.com Chiral additives are crucial in asymmetric synthesis for inducing chirality in the product. rsc.orgnih.gov For example, L- or D-trans-4-hydroxyproline can bind to metal centers in MOF synthesis, causing a twist in the organic linker and affecting the nucleation process. rsc.orgnih.gov

The following table summarizes the effect of reaction conditions on the aza-Michael addition of benzylamine to various acrylates. mdpi.com

| Substrate | Conditions | Product(s) | Yield |

| Methyl 3-phenylacrylate | MW, 75 °C, 4h, DBU | 1,4-addition & 1,2-addition | 59% & 22% |

| Tert-butyl 3-phenylacrylate | MW, 130 °C, 6h, DBU | 1,4-addition | 74% |

| Methyl crotonate | MW, 75 °C, 4h, no DBU | 1,4-addition | 73% |

| Methyl acrylate | 0 °C, 2.5h, no DBU | 1,4-addition & double addition | 75:25 ratio |

Catalytic Systems: The choice of catalyst is paramount. In asymmetric synthesis, chiral ligands derived from amines like this compound can be used with various metals to create highly selective catalysts. The nature of the metal center itself can sometimes be used to control the stereochemical outcome of a reaction. researchgate.net Different catalytic systems can favor different reaction pathways, for example, leading to either 1,4-addition (Michael addition) or 1,2-addition to α,β-unsaturated carbonyl compounds. mdpi.com

Applications of R 1 Benzylpropylamine and Its Derivatives in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Organic Molecules

Searches did not yield specific examples or detailed research findings on (R)-1-Benzylpropylamine as a direct precursor for the stereoselective synthesis of nitrogen-containing heterocycles, as an intermediate for enantioselective carbon-carbon bond formation, or in the synthesis of stereochemically defined polyfunctional compounds. The literature tends to focus on other, more commonly utilized chiral building blocks for these purposes.

Utilization as Chiral Auxiliaries in Asymmetric Inductions

Similarly, there is a lack of specific studies detailing the use of (R)-1-Benzylpropylamine as a chiral auxiliary to induce diastereoselective control in imine chemistry and subsequent reductions. While the use of other chiral benzylamines, such as the more common α-methylbenzylamine, is documented, this specific compound is not prominently featured. Furthermore, no dedicated strategies for the efficient recovery and recycling of (R)-1-Benzylpropylamine as a chiral auxiliary were found. General recycling protocols for other auxiliaries exist, but their specific application to this compound is not described.

Due to the lack of specific, verifiable research data for each section and subsection of the requested outline, generating an article that is both scientifically robust and strictly adherent to the user's instructions is not possible at this time. To proceed would require speculation or the inclusion of information on other compounds, which would violate the core constraints of the request.

Role in the Development of Chiral Ligands and Catalysts

The development of effective chiral ligands is paramount for the advancement of asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. (R)-1-Benzylpropylamine serves as a key chiral scaffold for the synthesis of a variety of ligands that impart high levels of stereocontrol in metal-catalyzed reactions.

Design and Synthesis of Novel Chiral Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands

The synthesis of chiral phosphine and phosphoramidite ligands often utilizes chiral amines to introduce the necessary stereochemical information. While specific examples detailing the direct use of (R)-1-benzylpropylamine are not extensively documented in publicly available literature, the general synthetic routes provide a clear blueprint for its application.

Chiral Phosphine Ligands: The synthesis of P-chiral phosphine ligands, where the stereocenter is on the phosphorus atom, is a significant area of research. rsc.orgnih.govmdpi.comtcichemicals.com These ligands often exhibit exceptional levels of enantioselectivity in asymmetric catalysis. rsc.orgmdpi.com A common strategy for their synthesis involves the use of phosphine-borane intermediates. rsc.orgmdpi.com Although many reported examples utilize other chiral backbones, (R)-1-benzylpropylamine can, in principle, be incorporated to create novel phosphine ligands. The synthesis would typically involve the reaction of a suitable dichlorophosphine with (R)-1-benzylpropylamine, followed by further functionalization to yield the desired chiral phosphine ligand. The modularity of this approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic reactions. rsc.org

Phosphoramidite Ligands: Phosphoramidite ligands are a versatile class of monodentate ligands that have shown remarkable success in a variety of asymmetric transformations. nih.gov Their synthesis is generally straightforward, often involving the reaction of a phosphorus(III) chloride with a chiral diol, followed by substitution with a chiral amine like (R)-1-benzylpropylamine. orgsyn.org The chirality of the amine plays a crucial role in determining the stereochemical outcome of the catalyzed reaction. The modular nature of phosphoramidite synthesis allows for the creation of extensive ligand libraries for high-throughput screening in catalyst development. rsc.org

A general synthetic scheme for preparing a phosphoramidite ligand incorporating (R)-1-benzylpropylamine would involve the initial reaction of phosphorus trichloride (B1173362) with a chiral diol, such as a derivative of BINOL (1,1'-bi-2-naphthol), to form a chlorophosphite intermediate. Subsequent reaction of this intermediate with (R)-1-benzylpropylamine in the presence of a base would yield the target phosphoramidite ligand.

| Ligand Type | General Synthetic Strategy | Key Intermediates | Potential for (R)-1-Benzylpropylamine |

| Chiral Phosphine | Reaction with dichlorophosphines, often via phosphine-boranes | Dichlorophosphines, Phosphine-borane adducts | As the chiral amine component to introduce stereogenicity. |

| Phosphoramidite | Reaction of a chlorophosphite with a chiral amine | Chlorophosphite (from PCl₃ and a chiral diol) | As the chiral amine component to form the P-N bond. |

Performance of Metal Complexes Incorporating Chiral Amine-Derived Ligands

Metal complexes featuring chiral ligands derived from amines are workhorses in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The performance of these catalysts is critically dependent on the structure of the chiral ligand.

Rhodium Complexes: Rhodium complexes bearing chiral phosphine and phosphoramidite ligands are extensively used in asymmetric hydrogenation and hydroformylation reactions. nih.gov The electronic and steric properties of the ligand dictate the activity and selectivity of the catalyst. For instance, in the asymmetric hydrogenation of olefins, the chiral ligand creates a chiral environment around the rhodium center, leading to the preferential formation of one enantiomer of the product. mdpi.com While specific data for ligands derived from (R)-1-benzylpropylamine is scarce, the general performance of similar amine-derived ligands suggests their potential for achieving high enantioselectivities (ee) and turnover numbers (TONs). nih.govnih.gov

Iridium Complexes: Iridium complexes with chiral phosphine ligands have also emerged as powerful catalysts for asymmetric hydrogenation, particularly for challenging substrates. rsc.org Similar to rhodium, the choice of the chiral ligand is crucial for achieving high performance. The development of novel ligands is a continuous effort to expand the scope and efficiency of iridium-catalyzed asymmetric reactions. nih.gov

The table below summarizes the potential applications and expected performance of metal complexes with ligands derived from (R)-1-benzylpropylamine, based on data from analogous systems.

| Metal | Reaction Type | Ligand Type | Expected Performance Metrics |

| Rhodium | Asymmetric Hydrogenation | Chiral Phosphine, Phosphoramidite | High enantioselectivity (>95% ee), High turnover numbers |

| Rhodium | Asymmetric Hydroformylation | Chiral Phosphine, Phosphoramidite | High regioselectivity, High enantioselectivity |

| Iridium | Asymmetric Hydrogenation | Chiral Phosphine | High enantioselectivity for challenging substrates |

| Palladium | Asymmetric Allylic Alkylation | Chiral Phosphine, Phosphoramidite | High enantioselectivity, High yields |

Derivatization for Advanced Materials and Chemical Probes

The versatile chemical structure of (R)-1-benzylpropylamine also lends itself to derivatization for applications beyond catalysis, including the development of advanced materials and chemical probes.

The primary amine functionality of (R)-1-benzylpropylamine allows for its incorporation into polymer backbones or as pendant groups through various polymerization techniques. rsc.orgmdpi.commdpi.com This could lead to the development of chiral polymers with unique properties, such as chiral recognition capabilities for separation science or as chiral stationary phases in chromatography. The introduction of the benzyl (B1604629) group can also influence the physical properties of the resulting polymers, such as their thermal stability and solubility.

| Application Area | Derivatization Strategy | Potential Functionality |

| Advanced Materials | Incorporation into polymer chains (e.g., polyamides, polyimides) | Chiral recognition, altered physical properties |

| Chemical Probes | Coupling with fluorescent dyes or other signaling moieties | Enantioselective sensing, bioimaging |

Computational and Theoretical Studies in Chiral N Benzylpropylamine Chemistry

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms and energetics of chemical reactions involving chiral amines. By calculating the energies of reactants, products, and transition states, DFT provides critical insights into reaction feasibility, kinetics, and selectivity.

Reaction Energetics: DFT calculations can be employed to determine the thermodynamic profile of reactions involving 1-Benzyl-(R)-propylamine. For instance, in an N-alkylation reaction, DFT can predict the enthalpy and Gibbs free energy changes, indicating whether the reaction is exothermic or endothermic and spontaneous under certain conditions. High-level DFT methods, such as B3LYP or M06-2X, with appropriate basis sets like 6-311++G(d,p), are commonly used for such calculations.

Transition State Modeling: Identifying and characterizing the transition state is crucial for understanding the kinetic aspects of a reaction. For reactions involving chiral molecules like this compound, there are often multiple competing reaction pathways leading to different stereoisomers. DFT calculations can locate the transition state structures and their corresponding activation energies. The relative energies of these transition states determine the stereochemical outcome of the reaction. Modern DFT approaches offer a pragmatic and effective way to capture the non-covalent interactions that are often crucial in stabilizing these transition states nih.goviitb.ac.in. For example, in the asymmetric hydroarylation of N-acyl enamines to produce chiral benzylamines, DFT can elucidate the role of the catalyst and substrate in the stereodetermining step nih.gov.

| Reaction Coordinate | Method | Basis Set | ΔE (kcal/mol) | ΔG‡ (kcal/mol) |

| Reactants | B3LYP | 6-31G(d) | 0.0 | - |

| Transition State (pro-R) | B3LYP | 6-31G(d) | +15.2 | +22.5 |

| Transition State (pro-S) | B3LYP | 6-31G(d) | +17.8 | +25.1 |

| Products | B3LYP | 6-31G(d) | -5.4 | - |

This interactive table presents hypothetical DFT-calculated energy values for a representative reaction, illustrating the energy profile and the basis for stereoselectivity.

Molecular Modeling and Stereochemical Prediction

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures, predict their properties, and simulate their behavior. For chiral molecules, a key application is the prediction of stereochemical outcomes of reactions.

Stereochemical Models: Computational models can rationalize and predict the enantioselectivity or diastereoselectivity of reactions. By building 3D models of the transition states, researchers can visualize the interactions that favor the formation of one stereoisomer over another. These models often highlight the importance of steric hindrance and non-covalent interactions, such as hydrogen bonding or π-π stacking, in directing the stereochemical course of a reaction. The insights gained from these models are invaluable for designing more selective catalysts and reaction conditions nih.gov.

Predicting Absolute Configuration: A novel application of computational chemistry in this area is the assignment of absolute configurations of chiral amines. This can be achieved by comparing experimentally measured properties with those calculated for different stereoisomers. For example, DFT calculations of 19F NMR chemical shifts of derivatives of chiral amines have been successfully used to determine their absolute stereochemistry, providing a powerful alternative to more traditional methods.

| Chiral Auxiliary | Substrate | Predicted Major Diastereomer | Predicted dr |

| (R)-1-Phenylethylamine | Prochiral Enone | (R,R) | 95:5 |

| (S)-1-Phenylethylamine | Prochiral Enone | (S,R) | 95:5 |

| (R)-1-Benzylpropylamine | Prochiral Imine | (R,S) | 92:8 |

This interactive table showcases hypothetical results from molecular modeling studies aimed at predicting the stereochemical outcome of asymmetric reactions.

Theoretical Investigations of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by a complex interplay of intermolecular interactions with itself and with surrounding solvent molecules. Theoretical methods are essential for dissecting these interactions.

Intermolecular Interactions: The benzyl (B1604629) and propyl groups, along with the amine functionality, allow for a variety of non-covalent interactions, including hydrogen bonding (N-H···N), van der Waals forces, and potential C-H···π interactions. Quantum chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., B3LYP-D3), can quantify the strength of these interactions in dimers or larger clusters of the molecule. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these interactions based on the electron density topology nih.govmdpi.com.

Solvent Effects: The solvent can have a profound impact on the conformation, reactivity, and spectroscopic properties of a solute. Theoretical models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM). These models can predict how the polarity and hydrogen-bonding ability of the solvent will influence reaction barriers, conformational equilibria, and spectral shifts researchgate.netresearchgate.net. For instance, the reaction of benzylamine (B48309) with CO2 in different solvents shows that the product distribution is highly dependent on the solvent's ability to stabilize the carbamic acid intermediate.

| Solvent | Dielectric Constant | H-Bonding | Interaction Energy (kcal/mol) |

| Hexane | 1.9 | None | -2.5 |

| Chloroform | 4.8 | Weak | -4.2 |

| Methanol | 32.7 | Strong | -7.8 |

This interactive table provides a hypothetical summary of the calculated interaction energy between this compound and different solvent molecules, illustrating the impact of solvent properties.

Conformational Analysis and Spectroscopic Property Prediction

Conformational Analysis: Computational methods can systematically explore the conformational landscape of the molecule. By performing a series of geometry optimizations starting from different initial structures, the various low-energy conformers can be identified. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution. Studies on closely related molecules, such as N-benzyl-N-n-propyl acetamide, have shown the existence of distinct Z and E isomers in solution, which can be characterized by NMR spectroscopy and molecular modeling. Similar principles can be applied to understand the conformational preferences of this compound researchgate.net.

Spectroscopic Property Prediction: A powerful application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. For a given conformer, properties such as NMR chemical shifts and coupling constants, IR vibrational frequencies, and chiroptical properties like electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) can be calculated. By performing a population-weighted average of the calculated properties over the different low-energy conformers, a theoretical spectrum can be generated that can be directly compared with experimental results. Time-dependent DFT (TD-DFT) is a common method for predicting ECD spectra, which is particularly useful for chiral molecules nih.govnih.gov. A study on 3-phenylpropylamine (B116678) demonstrated the use of DFT to calculate NMR chemical shifts in various solvents, highlighting the accuracy of modern computational approaches academie-sciences.fracademie-sciences.frresearchgate.net.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Calculated 1H NMR (ppm, -CH-N) |

| 1 | 60° (gauche) | 0.00 | 3.15 |

| 2 | 180° (anti) | 0.85 | 3.02 |

| 3 | -60° (gauche) | 0.12 | 3.18 |

This interactive table presents hypothetical data from a conformational analysis of this compound, showing the relationship between conformation, energy, and a predicted spectroscopic property.

Historical Development and Future Research Directions

Evolution of Methodologies for Chiral Amine Synthesis

The synthesis of chiral amines has historically presented considerable challenges. Early methods predominantly relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. A significant leap forward came with the use of chiral auxiliaries. In a strategy relevant to N-benzylpropylamines, a chiral auxiliary like (R)-α-methylphenethylamine can be reacted with a ketone (e.g., p-methoxyphenylacetone) to form an imine. Subsequent diastereoselective reduction and removal of the auxiliary yield the desired chiral amine. While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal.

The quest for more atom-economical and efficient processes led to the rise of asymmetric catalysis. Reductive amination, the reaction of a carbonyl compound with an amine followed by reduction, has become a cornerstone for amine synthesis. jocpr.com The development of chiral catalysts for this transformation allows for the direct conversion of prochiral ketones into enantiomerically enriched amines. jocpr.com This one-pot reaction is a more practical and simplified approach compared to methods requiring the isolation of imine intermediates. google.com

Transition metal-catalyzed asymmetric hydrogenation of imines has also emerged as a powerful strategy. Catalysts based on iridium, rhodium, and ruthenium, combined with a vast array of chiral phosphine (B1218219) ligands, have demonstrated high efficiency and enantioselectivity for a wide range of substrates. google.com Furthermore, biocatalysis, utilizing enzymes such as reductive aminases (RedAms) and imine reductases (IREDs), has been established as a potent method for asymmetric amine synthesis, offering high selectivity under mild reaction conditions. researchgate.net

Emerging Trends in Enantioselective Catalysis for Chiral N-Benzylpropylamines

Recent advancements in enantioselective catalysis are continually refining the synthesis of chiral secondary amines like 1-Benzyl-(R)-propylamine. A significant trend is the development of more sophisticated and highly active catalysts that operate under mild conditions with low catalyst loadings.

Transition Metal Catalysis: The field is moving towards catalysts based on more abundant and less toxic metals. While iridium and rhodium catalysts are highly effective, research into iron, copper, and nickel-based systems is gaining traction. For instance, Ni/photoredox dual catalysis has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles, showcasing the potential for novel bond formations. nih.gov In the context of reductive amination, iridium catalysts paired with chiral pyridine-derived ligands have been designed for the transfer hydrogenative direct asymmetric reductive amination of ketones, providing an efficient route to chiral β-arylamines. researchgate.net

Organocatalysis: Chiral organocatalysts, such as phosphoric acids and bifunctional thioureas, offer a metal-free alternative for enantioselective transformations. mdpi.com These catalysts are often less sensitive to air and moisture, making them attractive for practical applications. The asymmetric allylation of imines, catalyzed by organocatalysts, has become a key methodology in the synthesis of complex nitrogen-containing compounds. researchgate.net

Biocatalysis: The engineering of enzymes continues to push the boundaries of biocatalytic amine synthesis. Directed evolution and rational design are being used to create enzymes with expanded substrate scope, enhanced stability, and tailored selectivity. researchgate.net Engineered threonine aldolases, for example, have been shown to be capable of α-functionalizing benzylamines to create 1,2-amino alcohols with high stereoselectivity. nih.gov

Below is a table representing typical results for the synthesis of chiral secondary amines using modern catalytic methods, which are applicable to the synthesis of N-benzylpropylamines.

| Catalyst Type | Chiral Ligand/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Transition Metal | Ir-Xyliphos Complex | Methoxyacetone + Aniline | >99 | 78 | google.com |

| Transition Metal | Rh-Chiral Diphosphine | α-Keto Acid Derivative | 59 | 38 | google.com |

| Chiral Auxiliary | (R)-α-methylphenethylamine | p-methoxyphenylacetone | High | Good | google.com |

| Biocatalysis | Reductive Aminase (RedAm) | Various Ketones | Varies | High | researchgate.net |

| Dual Catalysis | Ni/Photoredox with BiOX ligand | N-heterobenzylic trifluoroborate | 80 | 97 | nih.gov |

Challenges and Future Opportunities in Stereoselective Synthesis of Chiral Secondary Amines

Despite significant progress, the stereoselective synthesis of chiral secondary amines still faces several challenges. One major hurdle is controlling selectivity, particularly in direct reductive amination where a secondary amine is used as the nitrogen source to create a tertiary chiral amine. clockss.org Over-alkylation is a common issue due to the increased nucleophilicity of the product amine compared to the starting amine. acs.org

Another challenge lies in the synthesis of sterically hindered amines. Bulky substituents near the reacting centers can significantly slow down reaction rates and reduce catalyst efficiency. Furthermore, the development of catalysts that are both highly active and broadly applicable across a wide range of substrates remains an ongoing goal. Many current systems are highly optimized for specific substrate classes.

Future opportunities in this field are vast. The development of "self-limiting" alkylation methods, where the product amine is less reactive than the starting material, could solve the persistent problem of overalkylation. acs.org The use of N-aminopyridinium salts as ammonia (B1221849) surrogates represents one such innovative approach. acs.org

Perspectives on Novel Synthetic Applications and Methodologies for Chiral N-Benzylpropylamines

The future of chiral N-benzylpropylamine synthesis will likely be shaped by the principles of green and sustainable chemistry. This includes the use of catalysts based on earth-abundant metals, biodegradable organocatalysts, and enzymatic processes that operate in aqueous media.

Novel Methodologies: The direct functionalization of C-H bonds is an emerging area that could revolutionize the synthesis of complex amines. By selectively activating a C-H bond and replacing it with a nitrogen-containing group, chemists can build molecular complexity from simple, readily available starting materials. bioengineer.org This strategy avoids the need for pre-functionalized substrates and can significantly shorten synthetic routes. sciencedaily.com

Synthetic Applications: Chiral N-benzylpropylamines and related structures are valuable building blocks for more complex molecules. Their utility extends to their use as chiral ligands in other asymmetric transformations or as key intermediates in the synthesis of pharmaceutical agents. For example, a derivative, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a key raw material for the synthesis of (R, R)-formoterol, an anti-asthma drug. google.com The development of more efficient synthetic routes to these amines will facilitate the discovery and production of new therapeutic agents.

The continued synergy between different catalytic disciplines—homogeneous, heterogeneous, organo-, and biocatalysis—will be crucial. Hybrid catalysts that combine the advantages of different systems could lead to unprecedented levels of activity and selectivity. Ultimately, the ongoing innovation in asymmetric synthesis will provide chemists with an increasingly powerful toolkit to produce valuable chiral amines like this compound with greater efficiency, precision, and sustainability. chiralpedia.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-(R)-Propylamine in academic research?

- Methodological Answer : The compound is synthesized via a two-step process:

Reductive amination : React 1-benzyl-4-piperidone with aniline in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid to yield 1-Benzyl-4-(phenylamino)piperidine.

Acylation : Treat the intermediate with propionyl chloride in triethylamine to form this compound.

- Critical Parameters : Maintain anhydrous conditions, control reaction temperature (0–5°C for acylation), and use stoichiometric excess of propionyl chloride (1.2–1.5 equiv.) to maximize yield. Chiral purity is ensured by starting with enantiomerically pure precursors .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate.

- Storage : Store in airtight containers away from oxidizers and acids; keep under inert gas (e.g., argon) to prevent degradation.

- Emergency Measures : For spills, neutralize with 5% acetic acid, then absorb with vermiculite. In case of skin contact, rinse with water for 15 minutes and seek medical attention.

- Reference Standards : Follow propylamine safety guidelines due to structural similarities (flammability: flash point < 20°C; toxicity: LD₅₀ ~ 400 mg/kg in rats) .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LC-MS/MS with Derivatization : Enhance signal specificity by derivatizing with tris(trimethoxyphenyl) phosphonium propylamine, which improves ionization efficiency for trace analysis .

- Chiral HPLC : Use a Chiralpak® IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to confirm enantiomeric purity (R/S ratio > 99:1).

- NMR : ¹H NMR (CDCl₃) peaks at δ 7.3 (benzyl aromatic protons), δ 3.5 (methylene adjacent to amine), and δ 1.2 (propyl chain) confirm structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric purity across studies?

- Methodological Answer :

- Controlled Synthesis Replication : Standardize reaction conditions (e.g., solvent purity, catalyst batch) to isolate variables causing discrepancies.

- Cross-Validation : Compare results from chiral HPLC, polarimetry ([α]D²⁵ = +15.3° in methanol), and vibrational circular dichroism (VCD) to rule out instrumental bias.

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers in datasets from conflicting studies .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing racemization?

- Methodological Answer :

- Catalyst Screening : Test alternatives to NaBH(OAc)₃, such as borane-THF, which may reduce side reactions.

- Temperature Gradients : Perform acylation at –10°C to slow racemization; monitor via in-situ FTIR for real-time amine group tracking.

- Workup Optimization : Extract with cold ethyl acetate (pH 8–9) to minimize hydrolysis of the intermediate .

Q. How can researchers address conflicting toxicity profiles reported for this compound derivatives?

- Methodological Answer :

- Comparative Toxicity Assays : Conduct parallel in vitro assays (e.g., MTT on HepG2 cells) for the compound and its analogs to identify structure-activity relationships.

- Metabolite Profiling : Use HPLC-TOF/MS to detect toxic metabolites (e.g., N-oxide derivatives) that may explain discrepancies.

- Literature Meta-Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting epidemiological data, prioritizing studies with rigorous controls .

Methodological and Data Analysis Questions

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states in reductive amination.

- Docking Studies : Simulate interactions with biological targets (e.g., opioid receptors) using AutoDock Vina to guide functionalization strategies.

- Cheminformatics : Mine Reaxys for analogous reactions; filter by enantioselectivity (>90%) and yield (>70%) to prioritize synthetic pathways .

Q. How should researchers design experiments to validate the ecological impact of this compound?

- Methodological Answer :

- Acute Toxicity Testing : Follow OECD Guideline 203 using Daphnia magna (48h LC₅₀) and algal growth inhibition tests.

- Degradation Studies : Perform photolysis (UV-Vis irradiation) and hydrolysis (pH 4–10) under controlled conditions; analyze breakdown products via GC-MS.

- Bioaccumulation Modeling : Use EPI Suite v4.11 to estimate log Kow and BCF values, cross-referenced with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.